molecular formula C18H34O2<br>C18H34O2<br>C8H17CH=CH(CH2)7COOH B1212691 9-Octadecenoic acid CAS No. 2027-47-6

9-Octadecenoic acid

Cat. No.: B1212691
CAS No.: 2027-47-6
M. Wt: 282.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-KTKRTIGZSA-N
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Description

9-Octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is a naturally occurring fatty acid found in various animal and vegetable fats and oils. Oleic acid is an important component of the human diet and is known for its beneficial effects on health, particularly in reducing cholesterol levels and improving heart health .

Scientific Research Applications

Oleic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various chemicals, including surfactants and lubricants.

    Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in reducing inflammation, improving cardiovascular health, and acting as an antimicrobial agent.

    Industry: Used in the production of soaps, detergents, and cosmetics due to its emulsifying properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleic acid can be synthesized through various methods, including the hydrolysis of triglycerides found in natural fats and oils. One common method involves the saponification of olive oil, which is rich in oleic acid. The process involves heating the oil with an alkali, such as sodium hydroxide, to produce glycerol and sodium oleate. The sodium oleate is then acidified to yield oleic acid .

Industrial Production Methods: Industrially, oleic acid is produced by the hydrolysis of triglycerides using high-pressure steam. This method is efficient and yields a high purity product. Another industrial method involves the catalytic hydrogenation of linoleic acid, which converts the polyunsaturated fatty acid into oleic acid .

Types of Reactions:

    Oxidation: Oleic acid can undergo oxidation to form various products, including oxylipins and hydroxy fatty acids. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Oleic acid can be reduced to stearic acid using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Oleic acid can participate in substitution reactions, such as esterification, where it reacts with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alcohols and acid catalysts for esterification reactions.

Major Products Formed:

Mechanism of Action

Oleic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

    Stearic Acid: A saturated fatty acid with no double bonds, making it more solid at room temperature compared to oleic acid.

    Linoleic Acid: A polyunsaturated fatty acid with two double bonds, making it more prone to oxidation than oleic acid.

    Palmitoleic Acid: A monounsaturated fatty acid similar to oleic acid but with a shorter carbon chain.

Uniqueness of Oleic Acid: Oleic acid’s unique properties include its monounsaturated nature, which provides a balance between stability and reactivity. It is less prone to oxidation compared to polyunsaturated fatty acids, making it more stable for use in various applications. Additionally, its beneficial health effects, such as reducing cholesterol levels and improving heart health, make it a valuable compound in both dietary and industrial contexts .

Properties

IUPAC Name

(Z)-octadec-9-enoic acid
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InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
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InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H34O2, Array
Record name OLEIC ACID
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Related CAS

28325-80-6, 7049-68-5, 29857-65-6
Record name 9-Octadecenoic acid (9Z)-, homopolymer
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DSSTOX Substance ID

DTXSID1025809
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Molecular Weight

282.5 g/mol
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Physical Description

Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour
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Boiling Point

547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm
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Flash Point

372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c.
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Solubility

Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils
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Density

0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898
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Vapor Pressure

0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C
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Mechanism of Action

Insulin resistance is linked with a cluster of multiple risk factors and excessive acceleration of atherosclerosis. The underlying mechanism is not, however, fully understood. To determine the link between insulin resistance and altered vascular function, we focused on the effect of various non-esterified fatty acids on diacylglycerol-protein kinase C pathway and mitogen-activated protein kinase activity in cultured aortic smooth muscle cells. Incubation of the cells with saturated non-esterified fatty acids (200 micromol/L) for 24 hr, such as palmitate or stearate, induced a significant increase in diacylglycerol concentrations by about fivefold or eightfold, respectively, whereas oleate induced a slight increase in diacylglycerol concentrations by 1.8-fold and arachidonate induced none. In addition, the increased diacylglycerol concentrations induced by palmitate were completely restored to control concentrations by triacsin C, acyl-CoA synthetase inhibitor. These results suggest that saturated non-esterified fatty acids may increase diacylglycerol concentrations through de novo pathway by stepwise acylation. In parallel with the increased diacylglycerol, incubation of the cells with saturated non-esterified fatty acids significantly induced the activation of protein kinase C and mitogen-activated protein kinase. The palmitate-induced increase in mitogen-activated protein kinase activity was restored to control concentrations by GF109203X (5 x 10(-7) mol/L), a specific protein kinase C inhibitor, suggesting a protein kinase C-dependent activation of mitogen-activated protein kinase. Saturated non-esterified fatty acids induced an increase in de novo diacylglycerol synthesis and subsequent activation of protein kinase C and mitogen-activated protein kinase in cultured aortic smooth muscle cells. This could contribute to the altered vascular functions in the insulin resistant state.
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Color/Form

Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID

CAS No.

112-80-1, 68412-07-7, 2027-47-6
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Record name Oleic acid
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Explanation Creative Commons CC BY 4.0

Melting Point

61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C
Record name OLEIC ACID
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005
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Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9-Octadecenoic acid
Reactant of Route 2
9-Octadecenoic acid
Reactant of Route 3
9-Octadecenoic acid
Reactant of Route 4
9-Octadecenoic acid
Reactant of Route 5
9-Octadecenoic acid
Reactant of Route 6
9-Octadecenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.